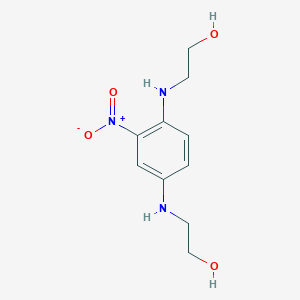

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c14-5-3-11-8-1-2-9(12-4-6-15)10(7-8)13(16)17/h1-2,7,11-12,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQZRURILVPDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCCO)[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232939 | |

| Record name | N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84041-77-0 | |

| Record name | 2,2′-[(2-Nitro-1,4-phenylene)diimino]bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84041-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084041770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(2-nitro-1,4-phenylene)diimino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BIS(2-HYDROXYETHYL)-2-NITRO-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X0E669O5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the primary synthetic routes, details experimental procedures, and presents relevant chemical data to support advanced research and development.

Overview of Synthetic Pathways

This compound, also known as HC Red No. 3, can be synthesized through two principal pathways. Both methods utilize readily available starting materials and involve well-established chemical transformations.

Pathway A: Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrobenzenamine with Diethanolamine.

Pathway B: Two-step synthesis involving the nitration of p-fluoroaniline to yield 4-fluoro-3-nitroaniline, followed by nucleophilic substitution with diethanolamine.

The following sections provide detailed experimental protocols and data for these synthetic routes.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Weight | 197.2 g/mol | [1] |

| Melting Point | 126.8-128 °C | [1] |

| Purity (NMR Assay) | 98.6% (w/w) | [2] |

| Purity (HPLC Assay) | 98.8% (area) | [2] |

| UV/Visible Absorption Maxima (λmax) | 506, 298, 245 nm | [1] |

Table 1: Physicochemical and Purity Data for this compound.

The table below lists the common impurities that may be present in the final product.

| Impurity |

| 2-[(4-Amino-2-nitrophenyl)amino]ethanol (HC Red 3) |

| N-Nitrosodiethanolamine |

| 2-Nitrobenzene-1,4-diamine |

| 2-[(4-Amino-3-nitrophenyl)amino]ethanol |

| 4-Amino-3-nitrophenol |

| 2-[(4-Amino-3-nitrophenyl)(2-hydroxyethyl) amino]ethanol hydrochloride |

| 4-Fluoro-3-nitroaniline |

| 2-({4-[Bis(2-hydroxyethyl)amino]- 2-nitrophenyl}amino)ethanol |

Table 2: Potential Impurities in the Synthesis of this compound.[3]

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps. These protocols are compiled from various sources and represent a plausible approach to the synthesis.

Synthesis of 4-Fluoro-3-nitroaniline (Intermediate for Pathway B)

This procedure describes the nitration of p-fluoroaniline.

Materials:

-

p-Fluoroaniline

-

Sulfuric acid (100%)

-

Nitric acid (100%)

-

Ice

-

Concentrated ammonia solution

Procedure:

-

To a solution of 139 g of p-fluoroaniline in 1390 g of 100% sulfuric acid, a mixture of 81.3 g of 100% nitric acid in 810 g of 100% sulfuric acid is added at 35°C.

-

One hour after the addition, the mixture is poured onto ice.

-

The solution is then neutralized with concentrated ammonia and cooled.

-

The solid obtained is filtered off, dried, and recrystallized from boiling water.

Synthesis of this compound (from 4-Fluoro-3-nitroaniline)

This procedure details the reaction of 4-fluoro-3-nitroaniline with diethanolamine.

Materials:

-

4-Fluoro-3-nitroaniline

-

Diethanolamine

-

Suitable solvent (e.g., ethanol, water)

Procedure:

-

A mixture of 4-fluoro-3-nitroaniline and an excess of diethanolamine is prepared in a suitable solvent.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (completion can be monitored by thin-layer chromatography).

-

After cooling, the product crystallizes out of the solution.

-

The crystals are collected by filtration, washed with a cold solvent to remove excess diethanolamine and other impurities, and then dried.

Mandatory Visualization

The following diagrams illustrate the described synthesis pathways.

Caption: Synthesis Pathway A: One-step reaction.

Caption: Synthesis Pathway B: Two-step reaction.

References

"N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine" CAS number and properties

CAS Number: 84041-77-0

Abstract

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine is a synthetic organic compound primarily utilized as a direct and oxidative dye in hair coloring products. This technical guide provides a comprehensive overview of its chemical and physical properties, toxicological data, and established experimental protocols for its analysis. The document is intended for researchers, scientists, and professionals in the fields of chemistry, toxicology, and drug development.

Chemical and Physical Properties

This compound is a nitro-substituted p-phenylenediamine derivative.[1] Its core structure consists of a para-phenylenediamine substituted with a nitro group at the 2-position and two 2-hydroxyethyl groups attached to the nitrogen atoms.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 84041-77-0[3][4] |

| EC Number | 281-856-4[4][5] |

| IUPAC Name | 2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol[2][4] |

| Molecular Formula | C₁₀H₁₅N₃O₄[3][4] |

| InChI Key | HWQZRURILVPDGN-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C=C1NCCO)--INVALID-LINK--[O-])NCCO[4] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 241.24 g/mol [1][3] |

| Appearance | Dark blue-violet powder[2] |

| Melting Point | 100 - 105 °C[2] |

| Solubility | Soluble in water[2] |

| LogP | 0.573[2] |

| UV Absorption Maxima | 516 nm and 248 nm[6] |

Mechanism of Action in Hair Dyeing

The primary application of this compound is in hair dye formulations, where it can function as both a direct dye and an oxidative dye.[1][6]

-

Direct Dye: The molecule itself imparts color and can be used in non-oxidative hair coloring products.[6]

-

Oxidative Dye: In permanent hair dyes, it is mixed with an oxidizing agent, typically hydrogen peroxide.[6] The compound is oxidized to form reactive intermediates, which then couple with other molecules in the hair shaft to create larger, stable color complexes.[2] This process results in a long-lasting hair color.

The following diagram illustrates the general workflow of oxidative hair dyeing using this compound.

Experimental Protocols

Synthesis

-

Acetylation: The 4-position of the starting material, 2-nitro-1,4-phenylenediamine, is acetylated.

-

Carbamate Formation: The amino group at the 1-position is converted into a carbamate.

-

Rearrangement and Hydrolysis: The carbamate undergoes rearrangement followed by hydrolysis to yield the hydroxyalkyl compound.

-

Final Hydrolysis: The acetyl group is hydrolyzed to produce the final product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An HPLC method with a photodiode array (PDA) detector is recommended for analyzing the stability of this compound, particularly under oxidative conditions.[6][7]

-

Column: A reverse-phase column such as Newcrom R1 can be used.[3]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water, with an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid.[3][8]

-

Detection: A photodiode array (PDA) detector allows for monitoring at multiple wavelengths, including the absorption maxima of 516 nm and 248 nm.[6]

-

Application: This method is suitable for assessing the stability of the compound in hair dye formulations, for isolating impurities in preparative separation, and for pharmacokinetic studies.[3][8]

Toxicological Assay: Skin Irritation

The following protocol is a summary of a skin irritation study conducted on rabbits.[1]

-

Animal Model: Albino rabbits are used for the study.

-

Test Substance Preparation: 0.5 g of the test substance is moistened.

-

Application: Approximately 24 hours prior to application, the dorsal fur of the rabbits is shaved to expose an area of about 150 cm². The moistened test substance is then applied to the intact shaved skin.

-

Exposure: The application site is covered with a semi-occlusive patch for four hours.

-

Observation: After the patch is removed, the skin is examined for signs of erythema, eschar, and edema formation at 1, 24, 48, and 72 hours post-application.

In the cited study, no skin reactions were observed at any time point, although purple staining of the skin was noted.[1]

Toxicological and Safety Data

Table 3: Acute Toxicity

| Route of Administration | Species | LD₅₀ |

| Oral | Rat | 246 mg/kg bw[5] |

| Intraperitoneal | Rat | 16 - 31 mg/kg bw[5] |

Mutagenicity: this compound was not found to be mutagenic in a mouse lymphoma assay at the tk locus.[6] However, it is structurally related to other phenylenediamines, some of which have shown mutagenic potential in bacterial tests.[9]

Irritation: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4] It may also cause respiratory irritation (H335).[4]

Safety Precautions: As a secondary amine, this compound is prone to nitrosation and should not be used in the presence of nitrosating agents.[1][6] The nitrosamine content in the substance should be less than 50 ppb.[7] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[10]

Biological Signaling Pathways

There is currently no scientific literature available that describes the interaction of this compound with specific biological signaling pathways. Its primary known mechanism of action is through chemical oxidation in the context of hair dyeing and not through interaction with biological receptors or signaling cascades.

Conclusion

This compound is a well-characterized compound with a specific and limited application in the cosmetics industry. While its chemical properties and use in hair dyeing are well-documented, further research into its biological interactions, if any, beyond topical application would be necessary to expand its profile for drug development professionals. The provided data on its properties, analytical methods, and toxicology serve as a foundational resource for researchers and scientists working with this compound.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. Buy this compound (EVT-337684) | 84041-77-0 [evitachem.com]

- 3. Separation of N,N’-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. This compound | C10H15N3O4 | CID 5488740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34) - Submission IV - Public Health [health.ec.europa.eu]

- 8. N,N’-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine | SIELC Technologies [sielc.com]

- 9. Hair dyes are mutagenic: identification of a variety of mutagenic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Physical and Chemical Properties of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, also known by trade names such as HC Violet BS, is a synthetic organic compound of significant interest in the cosmetic industry, primarily as a direct dye in semi-permanent and permanent hair coloring formulations.[1] Its molecular structure, featuring a nitro-substituted phenylenediamine core with two hydroxyethyl side chains, imparts its characteristic color and influences its chemical behavior. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available experimental data and methodologies, to assist researchers and professionals in its application and further development.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | 2-[[4-[(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol |

| CAS Number | 84041-77-0 |

| Molecular Formula | C₁₀H₁₅N₃O₄ |

| Molecular Weight | 241.24 g/mol [2] |

| Canonical SMILES | C1=CC(=C(C=C1NCCO)--INVALID-LINK--[O-])NCCO |

| InChI Key | HWQZRURILVPDGN-UHFFFAOYSA-N |

Physical Properties

The physical characteristics of this compound are crucial for its formulation and application. A summary of these properties is presented below.

| Property | Value | Source |

| Appearance | Dark blue-violet powder | [1] |

| Melting Point | 100 - 105 °C | [1] |

| Boiling Point | 512.7 ± 50.0 °C (Predicted) | |

| Solubility | ||

| Water | 7.5 g/L at room temperature | [1] |

| Ethanol | 3 - 30 g/L at room temperature | [1] |

| DMSO | > 100 g/L at room temperature | [1] |

| Log P (Octanol-Water Partition Coefficient) | -0.44 (Calculated), 0.285 (Experimentally derived range: 1.06 to 7.21) | [1][3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups: the aromatic amine, the nitro group, and the hydroxyl groups. These groups confer its dyeing properties and also determine its reactivity profile.

Key Chemical Reactions

This compound undergoes several key reactions that are central to its application and potential degradation pathways.

-

Oxidation: In hair dyeing applications, this compound is often used in combination with an oxidizing agent, such as hydrogen peroxide. This process is fundamental to the development and fixation of the color within the hair shaft. The amino groups are susceptible to oxidation, leading to the formation of colored polymeric species.[1]

-

Reduction: The nitro group can be reduced to an amino group under appropriate reducing conditions. This transformation would significantly alter the chromophore and hence the color of the compound.

-

Nitrosation: As a secondary amine, it is susceptible to reaction with nitrosating agents, which can lead to the formation of N-nitrosamines. This is a critical consideration in cosmetic formulations, and care is taken to avoid the presence of nitrosating agents.[1]

Caption: Key chemical reactions of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization and quality control of this compound.

Determination of n-Octanol/Water Partition Coefficient (Log P) by HPLC

This method estimates the Log P value based on the retention time of the compound in a reversed-phase high-performance liquid chromatography (HPLC) system.

Principle: The retention time of a substance in a reversed-phase HPLC column is linearly correlated with its hydrophobicity. By calibrating the system with compounds of known Log P values, the Log P of the test substance can be determined.[3]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase HPLC column (e.g., C18).

-

Data acquisition and processing system.

Procedure:

-

Preparation of Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and water, is prepared and degassed.[4]

-

Preparation of Standard Solutions: A series of standard compounds with known Log P values are dissolved in the mobile phase to prepare solutions of known concentrations.

-

Preparation of Test Substance Solution: A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., acetonitrile) and then diluting it with the mobile phase to a final concentration of approximately 50 µg/mL.[3]

-

Chromatographic Analysis:

-

Inject the standard solutions and the test substance solution into the HPLC system.

-

Record the retention times for each compound.

-

-

Data Analysis:

-

Calculate the capacity factor (k') for each standard and the test substance.

-

Plot a calibration curve of log k' versus the known Log P values of the standards.

-

Determine the Log P of the test substance by interpolating its log k' value on the calibration curve. The Log P for this compound has been reported to be in the range of 1.06 to an extrapolated value of 7.21 using this method.[3]

-

Caption: Workflow for the determination of Log P by HPLC.

Determination of Solubility

A general qualitative and semi-quantitative method for determining the solubility of an organic compound in various solvents.

Materials:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Solvents: Water, Ethanol, DMSO

Procedure:

-

Qualitative Assessment:

-

Place approximately 1-2 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent (water, ethanol, or DMSO).

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid. If the solid completely dissolves, the compound is considered soluble.

-

-

Semi-Quantitative Assessment (for more precise measurements):

-

Accurately weigh a specific amount of the compound (e.g., 10 mg) into a test tube.

-

Add the solvent in small, measured increments (e.g., 0.1 mL).

-

After each addition, vortex the mixture until the solid dissolves completely or it becomes apparent that it will not dissolve further.

-

Record the total volume of solvent required to dissolve the known mass of the compound.

-

Calculate the solubility in g/L.

-

Caption: Experimental workflow for determining solubility.

Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the chemical structure and purity of this compound.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to determine the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's chromophore. For this compound, absorption maxima have been reported at approximately 248 nm and 516 nm.[5]

-

Protocol Outline: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or water). The absorbance is measured over the UV-visible range (typically 200-800 nm) using a spectrophotometer.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Expected characteristic peaks would include N-H stretching and bending for the secondary amines, C-N stretching, C=C stretching for the aromatic ring, N=O stretching for the nitro group, and a broad O-H stretching for the hydroxyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the connectivity of the atoms in the molecule.

Synthesis

Conclusion

This compound is a well-characterized compound with established physical and chemical properties that make it suitable for its primary application as a hair dye. This guide has summarized the key data and provided an overview of the experimental methodologies used for its characterization. For researchers and professionals, a thorough understanding of these properties is paramount for ensuring product quality, safety, and efficacy in its applications. Further research could focus on developing more detailed and publicly available analytical methods and exploring potential new applications for this versatile molecule.

References

"N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine" solubility data

An In-depth Technical Guide to the Solubility of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

This technical guide provides a comprehensive overview of the available solubility data for this compound, a compound commonly known as HC Blue No. 2.[1][2] Primarily utilized as a direct dye in semi-permanent hair coloring products, understanding its solubility is crucial for formulation, toxicological assessment, and environmental fate analysis.[2][3] This document is intended for researchers, scientists, and professionals in drug development and cosmetic science.

Physicochemical Properties

This compound is an organic compound with the molecular formula C10H15N3O4.[4][5] It appears as a dark blue-violet or blackish-blue amorphous powder.[1][4]

Solubility Data

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The solubility of this compound has been determined in various solvents. Qualitative data indicates its solubility in water, ethanol, methanol, and acetone.[1][2][3] Quantitative data, where available, is summarized in the table below.

| Solvent | Solubility | Temperature (°C) | Method |

| Water | 4.57 ± 0.14 g/L | 20 ± 0.5 | Not Specified |

| Ethanol | < 1 g/100 mL | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ≥ 20 g/100 mL | Not Specified | Not Specified |

Octanol-Water Partition Coefficient (Log Pow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a critical parameter in assessing its environmental fate and biological uptake.

| Parameter | Value | Temperature (°C) | pH |

| Log Pow | 0.72 | 23 ± 2 | 7.45 |

Experimental Protocols

While the specific experimental details for the cited solubility data are not exhaustively provided in the source documents, a standard and widely accepted methodology for determining the aqueous solubility of chemical substances is the OECD Guideline 105, which employs the shake-flask method. A general protocol based on this method is described below.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Apparatus and Reagents:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water)

-

Mechanical shaker or agitator

-

Constant temperature bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV-Vis detector, HPLC-UV)

Procedure:

-

Preparation: An excess amount of this compound is added to a flask containing a known volume of the solvent. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The flask is sealed and placed in a constant temperature bath, typically at 20 ± 0.5 °C, and agitated for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required to reach equilibrium (e.g., by taking samples at different time points such as 24, 48, and 72 hours) until the concentration of the solute in solution remains constant.

-

Phase Separation: Once equilibrium is achieved, the solution is allowed to stand at the test temperature to allow for the separation of the undissolved solid. The mixture is then centrifuged to further separate the solid phase from the liquid phase.

-

Sampling: A sample of the clear supernatant is carefully withdrawn. To remove any remaining undissolved microparticles, the sample is filtered.

-

Quantification: The concentration of this compound in the filtered, saturated solution is determined using a suitable analytical method, such as HPLC-UV. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Replicate Analysis: The experiment is performed in at least triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: A flowchart of the shake-flask solubility determination method.

References

"N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine" molecular structure and formula

An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

This technical guide provides a comprehensive overview of the molecular structure, formula, properties, and analysis of this compound, a compound of interest for researchers in chemistry and cosmetic science.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic amine. Its core structure consists of a p-phenylenediamine backbone with a nitro group (-NO₂) at the 2-position and two 2-hydroxyethyl (-CH₂CH₂OH) groups attached to the nitrogen atoms.[1]

-

Molecular Formula: C₁₀H₁₅N₃O₄[2]

-

IUPAC Name: 2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol[2]

-

CAS Number: 84041-77-0[2]

-

Synonyms: HC Violet BS, COLOREX VBS, Jarocol Violet 14D, COVARIANE POURPRE W 5121[2]

The molecular structure can be visualized as follows:

Caption: Molecular Structure of this compound.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for assessing its suitability for various research and development applications.

| Property | Value | Reference(s) |

| Identifier | ||

| Molecular Weight | 241.24 g/mol | [2][3] |

| Physical Properties | ||

| Physical Form | Dark blue-violet powder | [1][3] |

| Melting Point | 100 - 105 °C | [1] |

| Water Solubility | Soluble | [1] |

| LogP (Octanol-Water) | 0.573 | [1] |

| Purity (Typical) | ||

| NMR Assay | 98.6% (w/w) | [3][4] |

| HPLC Assay | 98.8% (area) | [3][4] |

| Toxicology | ||

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Nitrosamine Content Limit | < 50 ppb | [3][4][5] |

Synthesis and Analysis

Experimental Protocol: Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, the general synthetic strategy involves a multi-step process.[1] This process is complex, requiring high selectivity and purity.[1]

The logical workflow for the synthesis is outlined below:

Caption: General Synthesis Workflow.

An alternative method mentioned involves the direct reaction of 2-nitro-1,4-phenylenediamine with diethanolamine under controlled conditions.[1]

Experimental Protocol: Analytical Method (HPLC)

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] For applications requiring high selectivity, such as stability testing, HPLC with a photodiode array (PDA) detector is recommended over simpler UV spectrophotometry.[4][5]

Recommended HPLC Method Outline:

-

Column: A column with low silanol activity, such as Newcrom R1, is suitable.[6][7]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water.[6][7]

-

Buffer: Phosphoric acid can be used. For mass spectrometry (MS) compatible methods, formic acid should be substituted.[6][7]

-

Detection: UV-Vis or PDA detector. Key absorption maxima are at 248 nm and 516 nm.[4]

Note: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6][7]

Reactivity and Biological Relevance

Chemical Reactivity

The molecule exhibits reactivity typical of secondary amines and nitro compounds.

-

Oxidation: In its primary application as a hair dye, it reacts with an oxidizing agent like hydrogen peroxide to form stable color complexes within the hair shaft.[1] The compound is stable for at least 60 minutes in a 3% hydrogen peroxide solution at pH 9.[4]

-

Nitrosation: As a secondary amine, it is susceptible to nitrosation in the presence of nitrosating agents. This can lead to the formation of potentially hazardous N-nitrosamines.[1][3][4] It is crucial that the final product contains less than 50 ppb of nitrosamines and that it is not used in formulations containing nitrosating agents.[3][4][5]

-

Reduction: The nitro group can be reduced to form the corresponding amine under appropriate conditions.[1]

Biological Activity and Relevance for Drug Development

The primary application and majority of research on this compound is within the cosmetics industry as a hair coloring agent.[1][4]

Extensive safety evaluations have been conducted for its use in cosmetics. The Scientific Committee on Consumer Safety (SCCS) has concluded that it is safe for use as an oxidative hair dye with an on-head concentration of up to 1.0% and as a non-oxidative hair dye up to 1.5%.[4][5]

For professionals in drug development, it is important to note that based on available literature, this compound has not been investigated for therapeutic applications. There are no published studies linking this compound to specific biological signaling pathways. Its toxicological profile, particularly its potential for skin and eye irritation and the risk of nitrosamine formation, would be important considerations in any potential pharmaceutical development context.[2] The genotoxic potential has been a point of investigation, with some studies concluding that further testing was needed.[4]

References

- 1. Buy this compound (EVT-337684) | 84041-77-0 [evitachem.com]

- 2. This compound | C10H15N3O4 | CID 5488740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. health.ec.europa.eu [health.ec.europa.eu]

- 5. N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34) - Submission IV - Public Health [health.ec.europa.eu]

- 6. Separation of N,N’-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. N,N’-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine | SIELC Technologies [sielc.com]

Spectroscopic Analysis of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, a compound of interest in various chemical and pharmaceutical research fields. This document outlines key quantitative data from Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, details the experimental protocols for these analyses, and presents a logical workflow for spectroscopic characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, also known by its common name HC Red No. 3.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Parameter | Wavelength (nm) | Solvent/Conditions |

| λmax | 516 | Oxidative hair coloring formulation (pH 9) with 3% hydrogen peroxide |

| λmax | 506 | Not specified |

| λmax | 298 | Not specified |

| λmax | 248 | Oxidative hair coloring formulation (pH 9) with 3% hydrogen peroxide |

| λmax | 245 | Not specified |

Note: The variability in reported λmax values may be attributed to differences in solvent, pH, and the presence of other substances in the analytical mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While several sources indicate that NMR spectra for this compound are available, specific experimental chemical shift and coupling constant data are not readily found in the public domain.[1] This guide will be updated as verified experimental NMR data becomes accessible. For the purpose of providing a comprehensive profile, a predicted ¹H and ¹³C NMR dataset is often utilized in such cases and can be generated using computational chemistry software.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on established practices for the analysis of aromatic amines and dye molecules.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maxima (λmax) of this compound in a suitable solvent.

Materials:

-

This compound sample

-

Spectrophotometric grade solvent (e.g., ethanol, methanol, or deionized water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance reading between 0.1 and 1.0 AU.

-

Instrument Calibration: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes. Calibrate the instrument by running a baseline scan with a cuvette filled with the pure solvent (the "blank").

-

Sample Measurement: Rinse a quartz cuvette with a small amount of the sample solution before filling it approximately three-quarters full. Carefully wipe the optical surfaces of the cuvette with a lint-free cloth. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan the sample across the desired wavelength range (typically 200-800 nm for this compound).

-

Data Analysis: Identify the wavelengths at which maximum absorbance (λmax) occurs. Record these values.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

NMR tubes (high-precision)

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Filtration: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.

-

Sample Loading: The final volume in the NMR tube should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum. Following this, set up and run the ¹³C NMR experiment. Standard parameters for acquisition can be used and optimized as needed.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals in the ¹H spectrum and determine the chemical shifts (δ) in parts per million (ppm), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) in Hertz (Hz). For the ¹³C spectrum, identify the chemical shifts of the different carbon atoms.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Toxicological Profile of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, a substance commonly known as HC Red No. 3. The information presented herein is compiled from various scientific and regulatory assessments, including reports from the National Toxicology Program (NTP) and the Scientific Committee on Consumer Safety (SCCS).

Chemical and Physical Properties

This compound (CAS No. 2871-01-4) is an aromatic amine used as a semipermanent hair dye.[1] It appears as fine dark red crystals with a molecular weight of 197.2 g/mol .[1]

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute and Subchronic Oral Toxicity

| Study Type | Species | Route | Vehicle | Key Findings | Reference |

| Acute Oral LD50 | Mouse | Gavage | - | >500 mg/kg bw | [1] |

| Acute Oral LD50 | Rat | Gavage | - | >1000 mg/kg bw | [1] |

| Subchronic Oral Toxicity (13 weeks) | Rat (F344/N) | Gavage | Corn Oil | Reduced mean body weights in males. Pigmentation of urine and some organs. No gross or microscopic changes attributed to the compound. | [1] |

| Subchronic Oral Toxicity (13 weeks) | Mouse (B6C3F1) | Gavage | Corn Oil | Reduced mean body weights in males. Pigmentation of urine and some organs. No gross or microscopic changes attributed to the compound. | [1] |

Table 2: Carcinogenicity

| Species | Strain | Route | Duration | Dose Levels (mg/kg/day) | Key Findings | Reference |

| Mouse | B6C3F1 | Gavage | 104 weeks | 0, 125, 250 | Equivocal evidence of carcinogenicity in males (increased incidence of hepatocellular adenomas or carcinomas). Inadequate evidence in females due to poor survival. | [1][2] |

| Rat | F344/N | Gavage | 105 weeks | 0, 250, 500 | No evidence of carcinogenicity in males or females. | [1][2] |

Table 3: Genotoxicity

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA97, TA98, TA100 | With and without S9 mix | Mutagenic. Mutagenicity was greatly increased with metabolic activation. | [1][2] |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strain TA1535 | With and without S9 mix | Not mutagenic | [2] |

Table 4: Dermal and Ocular Toxicity

| Study Type | Species | Concentration | Key Findings | Reference |

| Skin Irritation | Rabbit | - | Not a skin irritant. | [3] |

| Eye Irritation | Rabbit | - | Irritating to the conjunctivae. | [3] |

| Skin Sensitization (LLNA) | Mouse | Up to 10% (w/v) | Not a sensitizer. The Stimulation Index (S.I.) was below 3 in all dose groups. | [3] |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay, commonly known as the Ames test, following methodologies consistent with OECD Guideline 471.

-

Principle: The assay detects point mutations, which involve the substitution, addition, or deletion of one or a few DNA base pairs. It utilizes amino-acid requiring strains of Salmonella typhimurium and Escherichia coli. The test substance's ability to cause mutations that revert the existing mutations in the bacteria, thereby restoring their functional capability to synthesize an essential amino acid, is measured.

-

Test System: Histidine-requiring Salmonella typhimurium strains (e.g., TA97, TA98, TA100, TA1535) and/or tryptophan-requiring Escherichia coli strains were used.[2][4]

-

Methodology:

-

Dose Selection: A preliminary toxicity test was performed to determine the appropriate concentration range of the test substance. At least five different concentrations were typically used in the main experiment.[3][4]

-

Metabolic Activation: The assay was conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats induced with Aroclor 1254, to simulate mammalian metabolism.[4]

-

Exposure: Two primary methods were employed: the plate incorporation method and the pre-incubation method.[3] In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate. In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.

-

Incubation: The plates were incubated at 37°C for 48-72 hours.[3]

-

Evaluation: The number of revertant colonies on each plate was counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies or a reproducible and significant increase at one or more concentrations.[4]

-

Subchronic and Carcinogenicity Oral Gavage Studies

The long-term toxicological effects and carcinogenic potential were assessed through subchronic and carcinogenicity studies conducted by the National Toxicology Program (NTP).

-

Principle: To evaluate the potential health effects of repeated long-term exposure to the test substance, including effects on body weight, clinical signs of toxicity, and the induction of neoplastic lesions.

-

Test System:

-

Methodology:

-

Vehicle and Administration: The test substance was dissolved or suspended in corn oil and administered by gavage.[2]

-

Dosing Regimen: Dosing occurred 5 days a week for the duration of the study (13 weeks for subchronic, 104-105 weeks for carcinogenicity).[2]

-

Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly.[1]

-

Necropsy and Histopathology: At the end of the study, a complete necropsy was performed on all animals. A comprehensive set of tissues from each animal was collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.

-

-

Data Analysis: Survival rates and the incidence of neoplasms in the dosed groups were compared to the control groups using appropriate statistical methods.

Skin Sensitization - Local Lymph Node Assay (LLNA)

The potential of this compound to cause skin sensitization was assessed using the murine Local Lymph Node Assay (LLNA).

-

Principle: The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of a test substance to the dorsum of the ear. A substance is classified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation above that of a vehicle control.

-

Test System: CBA/Ca mice are typically used for this assay.[6]

-

Methodology:

-

Dose Application: The test substance, dissolved in a suitable vehicle (e.g., acetone:olive oil), was applied to the dorsal surface of each ear for three consecutive days.[3]

-

Cell Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously. The animals are sacrificed a few hours later, and the draining auricular lymph nodes are excised.

-

Sample Processing: The lymph nodes are processed to create a single-cell suspension, and the incorporation of ³H-methyl thymidine is measured by scintillation counting.

-

Calculation of Stimulation Index (SI): The proliferation in each test group is compared to the vehicle control group, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is typically considered a positive result, indicating that the substance is a skin sensitizer.[3]

-

References

- 1. View Attachment [cir-reports.cir-safety.org]

- 2. NTP Toxicology and Carcinogenesis Studies of HC Red No. 3 [2,((Amino-2-nitrophenyl)amino)ethanol] (CAS No. 2871-01-4) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. ifif.org [ifif.org]

- 6. ec.europa.eu [ec.europa.eu]

An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, with the CAS number 84041-77-0, is a synthetic organic compound belonging to the nitroaniline class. It is a substituted p-phenylenediamine, a class of compounds that forms the chemical basis for a significant portion of modern permanent hair dyes. This molecule is primarily utilized in the cosmetics industry as a direct and oxidative hair dye, valued for its ability to impart violet and blue-violet shades to hair.[1][2] This technical guide provides a comprehensive overview of its discovery, history, chemical properties, synthesis, and the analytical methodologies used for its characterization.

Discovery and History

While the precise moment of its first synthesis by a specific individual is not documented in publicly available academic literature, the development of this compound is rooted in the broader history of synthetic dye chemistry. The journey began with the accidental synthesis of the first aniline dye, mauveine, by William Henry Perkin in 1856. This discovery paved the way for the development of a vast array of synthetic colorants.

A significant milestone in hair color technology was the application of p-phenylenediamine (PPD) for dyeing, a discovery attributed to August Wilhelm von Hofmann. In 1907, French chemist Eugène Schueller created the first commercial synthetic hair dye based on these principles, founding the company that would later become L'Oréal.[1][3]

The specific compound, this compound, emerged later as a derivative designed to offer specific color properties and potentially improve the safety profile over earlier dye precursors. The earliest documented synthesis and application of this compound for hair dyeing appears in U.S. Patent 3,632,582, filed on November 2, 1967, and granted on January 4, 1972. The inventors listed on this patent are G. Kalopissis, A. Bugaut, and H. de Pomyers, who were affiliated with the Société Anonyme dite: L'OREAL. This patent details a process for preparing various nitro-p-phenylenediamines, including this compound, and explicitly notes their utility in hair dyeing.

Regulatory evaluation of the compound's safety for use in cosmetics has been ongoing. Submissions were made by the European cosmetics industry association (then COLIPA) to the Scientific Committee on Consumer Safety (SCCS) in 1994 and 2005, leading to several safety opinions.[2]

Physicochemical and Toxicological Properties

This compound is a dark blue-violet powder.[2] Its chemical structure features a p-phenylenediamine core with a nitro group at the 2-position and two 2-hydroxyethyl groups attached to the nitrogen atoms.[1]

Data Presentation

The following tables summarize the key quantitative data available for this compound.

| Identifier | Value | Reference |

| CAS Number | 84041-77-0 | |

| EC Number | 281-856-4 | [2] |

| Molecular Formula | C₁₀H₁₅N₃O₄ | [1] |

| Molecular Weight | 241.24 g/mol | [1] |

| IUPAC Name | 2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol | [4] |

| Property | Value | Reference |

| Physical Form | Dark blue-violet powder | [2] |

| Melting Point | 100 - 105 °C | [1] |

| Boiling Point | 512.7 ± 50.0 °C (Predicted) | [5] |

| Log P (octanol/water) | 0.285 (EU A.8) / 0.573 | [1][5] |

| pKa | 14.61 ± 0.10 (Predicted) | [5] |

| Water Solubility | 7.4 g/L (in receptor fluid for dermal absorption studies) | [5] |

| Ethanol Solubility | 3 - 30 g/L (at room temperature) | [5] |

| DMSO Solubility | > 100 g/L (at room temperature) | [5] |

| UV-Vis λmax | 248 nm and 516 nm | [5] |

Experimental Protocols

Synthesis Protocol (Based on U.S. Patent 3,632,582)

This protocol is adapted from "Example 22" in U.S. Patent 3,632,582. Modern laboratory safety precautions should be followed, including the use of personal protective equipment and a fume hood.

Objective: To synthesize this compound.

Reactants:

-

4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline (97.6 g)

-

Concentrated aqueous ammonia (300 mL)

Procedure:

-

A mixture of 97.6 g of 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline and 300 mL of concentrated aqueous ammonia is placed in a stainless steel autoclave.

-

The autoclave is heated in an oil bath at 90°C for 20 hours. The maximum pressure attained is reported to be 70 to 72 p.s.i.

-

After the reaction period, the autoclave is cooled to 5°C. The contents will form a thick slurry of brown crystals.

-

40 g of solid sodium chloride is added to the slurry.

-

The crystals are collected by filtration.

-

The collected crystals are washed with cold water.

-

The product is dried in vacuo at 60°C.

Yield: 85.8 g of dark brown, metallic crystals (89% of theoretical yield). The reported melting point is 103-104°C.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the analysis of this compound.

Objective: To determine the purity of this compound or its concentration in a formulation.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a Photodiode Array (PDA) or UV-Vis detector.

-

Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)

Mobile Phase:

-

An isocratic or gradient mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) as a modifier. A typical mobile phase could be a mixture of acetonitrile and water.[3]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known quantity of the sample containing the analyte in the mobile phase. If analyzing a complex matrix like a hair dye cream, an extraction step may be necessary.

-

Chromatographic Conditions:

-

Column: Reverse-phase C18.

-

Mobile Phase: As described above. The exact ratio of organic to aqueous phase should be optimized for good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Monitor the absorbance at one of the λmax values, such as 516 nm or 248 nm.[5]

-

-

Analysis: Inject the standards and samples onto the HPLC system. Identify the peak corresponding to this compound by its retention time.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Visualizations: Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the historical patent literature.

References

- 1. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate CAS#: 54381-16-7 [m.chemicalbook.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. N,N’-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine | SIELC Technologies [sielc.com]

- 4. This compound | C10H15N3O4 | CID 5488740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. health.ec.europa.eu [health.ec.europa.eu]

Methodological & Application

Application Notes and Protocols for N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine in Oxidative Hair Dye Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, a key ingredient in oxidative hair dye formulations. This document details its chemical and physical properties, mechanism of action, and includes established protocols for formulation, stability testing, and safety assessment.

Chemical and Physical Properties

This compound, also known as HC Violet BS, is a nitroaniline derivative used as a direct and oxidative hair dye.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 84041-77-0 | [1] |

| Molecular Formula | C₁₀H₁₅N₃O₄ | [1] |

| Molecular Weight | 241.24 g/mol | [1] |

| Appearance | Dark blue-violet powder | [1] |

| Melting Point | 102-103°C | |

| Solubility | Soluble in water | [1] |

| LogP | 0.573 | [1] |

Mechanism of Action in Oxidative Hair Dyeing

The coloration process in oxidative hair dyes involves a series of chemical reactions within the hair shaft. As a primary intermediate, this compound plays a crucial role in this process.

The process begins with the alkalizing agent swelling the hair cuticle, allowing the dye precursors and oxidizing agent to penetrate the cortex. Inside the hair shaft, the oxidizing agent oxidizes the primary intermediates, which then react with couplers to form complex dye molecules. These larger molecules are trapped within the cortex, resulting in a long-lasting hair color.

Exemplary Oxidative Hair Dye Formulation

This section provides a general protocol for preparing a cream-based oxidative hair dye. The concentrations of this compound should be adjusted based on the desired color outcome and regulatory limits. The final on-head concentration of this compound should not exceed 1.0% in oxidative formulations.

Table 1: Exemplary Formulation of a Permanent Hair Dye Cream

| Ingredient | Function | Concentration (% w/w) |

| Part A | ||

| Deionized Water | Solvent | q.s. to 100 |

| Cetearyl Alcohol | Thickener, Emulsifier | 10.0 - 15.0 |

| Oleth-10 | Surfactant | 2.0 - 5.0 |

| Sodium Sulfite | Antioxidant | 0.1 - 0.5 |

| Part B | ||

| This compound | Primary Intermediate | 0.1 - 1.0 |

| m-Aminophenol | Coupler | 0.1 - 2.0 |

| Resorcinol | Coupler | 0.1 - 2.0 |

| Propylene Glycol | Solvent | 5.0 - 10.0 |

| Part C | ||

| Ammonium Hydroxide (30%) | Alkalizing Agent | 1.0 - 5.0 |

| Developer (to be mixed 1:1 with dye cream before use) | ||

| Hydrogen Peroxide (6%) | Oxidizing Agent | 50.0 |

| Deionized Water | Solvent | q.s. to 100 |

Protocol for Hair Dye Formulation:

-

Part A Preparation: In a primary vessel, heat deionized water to 70-80°C. Add cetearyl alcohol and oleth-10 and mix until a homogenous emulsion is formed. Cool the mixture to 40-50°C and add sodium sulfite, mixing until fully dissolved.

-

Part B Preparation: In a separate vessel, dissolve the primary intermediate and couplers in propylene glycol.

-

Mixing: Add Part B to Part A with continuous stirring.

-

pH Adjustment: Add Part C (ammonium hydroxide) to the combined mixture to adjust the pH to approximately 9.0-10.5.

-

Final Volume: Add deionized water to reach the final desired weight and mix until uniform.

Experimental Protocols

Stability Testing of Hair Dye Formulation

Objective: To assess the physical and chemical stability of the hair dye formulation under accelerated conditions.

Materials:

-

Prepared hair dye cream and developer in final packaging

-

Environmental chambers (4°C, 25°C/60% RH, 40°C/75% RH)

-

Viscometer

-

pH meter

-

HPLC system with a PDA detector[3]

Protocol:

-

Store samples of the dye cream and developer at the specified temperature and humidity conditions.

-

At designated time points (e.g., 0, 1, 2, and 3 months), evaluate the following parameters:

-

Physical Stability: Appearance, color, odor, pH, viscosity, and phase separation.

-

Chemical Stability: Determine the concentration of this compound and hydrogen peroxide using a validated HPLC method.

-

Exemplary HPLC Conditions for p-Phenylenediamine Derivatives: [4]

-

Column: Phenomenex C18 (100 mm x 4.6 mm, 5µm)

-

Mobile Phase: Methanol:Water (70:30 v/v)

-

Flow Rate: 0.55 mL/min

-

Detection: UV at 242 nm

-

Injection Volume: 10 µL

-

Run Time: 7 minutes

Hair Swatch Performance Testing

Objective: To evaluate the coloring efficacy and fastness of the hair dye formulation.

Materials:

-

Natural white hair swatches

-

Prepared hair dye cream and developer

-

Colorimeter or spectrophotometer

-

Washing apparatus

-

UV weathering chamber

Protocol:

-

Dye Application: Mix the dye cream and developer in a 1:1 ratio. Apply the mixture evenly to the hair swatches and allow it to process for 30 minutes at room temperature. Rinse the swatches thoroughly with water and let them air dry.

-

Initial Color Measurement: Measure the initial color of the dyed swatches using a colorimeter to obtain Lab* values.

-

Wash Fastness: Subject the dyed swatches to a specified number of wash cycles (e.g., 5, 10, 20). After each set of cycles, dry the swatches and measure the Lab* values.

-

UV Fastness: Expose the dyed swatches to a controlled dose of UV radiation in a weathering chamber for specified durations (e.g., 10, 20, 40 hours). Measure the Lab* values after each exposure period.

-

Color Difference Calculation: Calculate the total color difference (ΔE) after each treatment using the formula: ΔE = √((ΔL)² + (Δa)² + (Δb*)²)

In Vitro Skin Irritation Test (OECD 439)

Objective: To assess the skin irritation potential of the hair dye formulation using a reconstructed human epidermis model.[5][6][7]

Protocol Summary:

-

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated.

-

Test Substance Application: The hair dye formulation is applied topically to the tissue surface. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS) are also tested.

-

Incubation: Tissues are incubated with the test substance for a defined period (e.g., 60 minutes).

-

Post-Incubation: The test substance is removed, and the tissues are incubated in fresh medium for a recovery period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using the MTT assay. The amount of formazan produced is quantified spectrophotometrically.

-

Classification: A reduction in tissue viability below 50% compared to the negative control indicates that the substance is an irritant.

In Vitro Skin Absorption Test (OECD 428)

Objective: To determine the rate and extent of percutaneous absorption of this compound from a hair dye formulation.[8][9]

Protocol Summary:

-

Skin Preparation: Excised human or porcine skin is mounted in diffusion cells, with the stratum corneum facing the donor chamber.

-

Test Substance Application: A known amount of the hair dye formulation containing radiolabeled this compound is applied to the skin surface.

-

Sampling: The receptor fluid is collected at predetermined time points over a 24-hour period.

-

Analysis: At the end of the exposure, the skin is washed, and the amount of substance in the receptor fluid, on the skin surface, and within the different skin layers is quantified by appropriate analytical methods (e.g., liquid scintillation counting).

-

Data Analysis: The flux and permeability coefficient are calculated to determine the absorption profile.

In Vivo Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

Objective: To assess the skin sensitization potential of this compound.[1][10][11]

Protocol Summary:

-

Animal Model: Typically, CBA/J mice are used.

-

Test Substance Application: The test substance is applied to the dorsum of the ears of the mice for three consecutive days. A vehicle control and a positive control are also included.

-

Proliferation Measurement: On day 5, a radiolabeled precursor (e.g., ³H-methyl thymidine) or a non-radioactive alternative (e.g., BrdU) is injected.

-

Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised and processed.

-

Analysis: The incorporation of the radiolabel or BrdU is measured to determine the rate of lymphocyte proliferation.

-

Stimulation Index (SI): The SI is calculated as the ratio of proliferation in the test group to the vehicle control group. An SI of 3 or greater is considered a positive response, indicating a sensitizing potential.

Safety Considerations

This compound is a secondary amine and is therefore susceptible to nitrosation, which can form potentially carcinogenic N-nitrosamines.[3] Formulations should be free of nitrosating agents, and the nitrosamine content in the raw material should be below 50 ppb.[3] It is also recommended to store the raw material in nitrite-free containers. Standard safety precautions, including the use of personal protective equipment, should be followed when handling this chemical and formulating hair dyes. Patch testing is recommended before the application of any new hair dye formulation to rule out allergic reactions.

References

- 1. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 2. US20090265865A1 - Oxidative Hair Dye Compositions, Methods And Products - Google Patents [patents.google.com]

- 3. N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34) - Submission IV - Public Health [health.ec.europa.eu]

- 4. ijpsr.com [ijpsr.com]

- 5. x-cellr8.com [x-cellr8.com]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. search.lib.asu.edu [search.lib.asu.edu]

- 11. techniques-ingenieur.fr [techniques-ingenieur.fr]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine. This compound is a key ingredient in cosmetic formulations, particularly hair dyes, and its accurate quantification is crucial for quality control, stability studies, and safety assessments.[1][2] The described method utilizes a reverse-phase HPLC system with UV detection, providing a straightforward and reproducible approach for the determination of this analyte in various sample matrices.

Introduction

This compound is an organic compound used as a direct dye in hair coloring products.[1][2] Its chemical structure consists of a p-phenylenediamine core substituted with a nitro group and two hydroxyethyl groups.[3] Due to its application in consumer products, a validated analytical method is essential to ensure product quality and safety. The European Commission's Scientific Committee on Consumer Safety (SCCS) has highlighted the need for selective analytical methods like HPLC for stability testing of this compound in cosmetic formulations.[1][4] This document provides a detailed protocol for a reverse-phase HPLC method suitable for this purpose.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84041-77-0 | [3] |

| Molecular Formula | C10H15N3O4 | [5] |

| Molecular Weight | 241.24 g/mol | [3][5] |

| Appearance | Dark blue-violet powder | [3] |

| Melting Point | 100 - 105 °C | [3] |

| Solubility | Soluble in water | [3] |

| LogP | 0.573 | [3] |

Experimental Protocol

This protocol outlines the steps for the analysis of this compound using a reverse-phase HPLC method.[6][7]

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid for MS-compatible methods)

-

Methanol (HPLC grade) for sample preparation

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.

| Parameter | Condition |

| HPLC Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column) |

| Mobile Phase | Acetonitrile and water with phosphoric acid as a modifier. A typical starting point is a mixture of acetonitrile and water. The exact ratio should be optimized for best separation. For a mass spectrometry detector, phosphoric acid should be replaced with a volatile modifier like formic acid.[6][7] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25 °C |

| Detection | UV at a wavelength selected based on the UV spectrum of the analyte (e.g., 248 nm and 516 nm are absorption maxima).[1] |

Standard Solution Preparation

-

Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol or mobile phase.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation

-

Cosmetic Formulations (e.g., Hair Dyes): Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol), and dilute to a known volume. The solution may require sonication to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation: Example Method Validation Summary

The following table summarizes the typical quantitative data that should be generated during method validation. (Note: The values presented here are illustrative and should be determined experimentally).

| Validation Parameter | Result |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Retention Time | ~ 5.2 min (example) |

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative determination of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific sample matrix.

References

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Buy this compound (EVT-337684) | 84041-77-0 [evitachem.com]

- 4. N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34) - Submission IV - Public Health [health.ec.europa.eu]

- 5. This compound | C10H15N3O4 | CID 5488740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Separation of N,N’-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. N,N’-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine | SIELC Technologies [sielc.com]

Application Notes and Protocols for N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine in Organic Synthesis

Disclaimer: The predominant application of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine in industrial and academic settings is as a direct and oxidative hair dye in the cosmetics industry. Its use as a versatile reagent or building block in broader organic synthesis, such as in pharmaceutical or materials science research, is not well-documented in publicly available literature. These application notes, therefore, focus on its primary, well-established role in the synthesis of hair colorants.

Introduction

This compound is a synthetic organic compound classified as a nitroaniline.[1] It is a dark blue-violet powder soluble in water.[1] The molecule possesses several reactive functional groups, including secondary amine, nitro, and hydroxyl groups, which theoretically allow for a range of chemical transformations.[1] However, its principal application lies in the formulation of both semi-permanent (direct) and permanent (oxidative) hair coloring products.[2]

Key Physicochemical and Spectroscopic Data:

| Property | Value |

| CAS Number | 84041-77-0 |

| Molecular Formula | C₁₀H₁₅N₃O₄ |

| Molecular Weight | 241.24 g/mol |

| Appearance | Dark blue-violet powder[1] |

| Melting Point | 100 - 105 °C[1] |

| LogP | 0.573 |

| Absorption Maxima (λmax) | 516 nm and 248 nm |

Application Notes: Hair Dye Formulations

This compound is utilized in two main types of hair dye systems:

-

Non-Oxidative (Direct) Dyeing: In this application, the molecule acts as a direct dye, imparting color without undergoing a chemical reaction on the hair.[2][3] Due to its low molecular weight, it can diffuse into the hair shaft, providing a semi-permanent color that typically lasts for several washes.[2] The final on-head concentration in non-oxidative applications can be up to 1.5%.[3]

-

Oxidative Dyeing: This is the more common application for permanent hair color. This compound functions as a color coupler. It is mixed with a developer (an oxidizing agent, typically hydrogen peroxide) and a primary intermediate (such as p-phenylenediamine or its derivatives).[1][3] The oxidation process leads to the formation of larger, stable color complexes within the hair shaft, resulting in a permanent color.[1] The maximum concentration after mixing under oxidative conditions is 1.0%.[4]

Stability in Formulations: The compound demonstrates good stability in oxidative hair dye formulations. Studies have shown that in a mixture containing 3% hydrogen peroxide at pH 9, the recovery of this compound is approximately 98% over 60 minutes.[3]

Potential Reactions in Organic Synthesis